

A Comparative Analysis of 2,5-Dimethyl-3-hexanol from Leading Suppliers

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Compound of Interest

Compound Name: 2,5-Dimethyl-3-hexanol

Cat. No.: B103523

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For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides an objective comparison of **2,5-Dimethyl-3-hexanol** from three hypothetical leading suppliers—Supplier A, Supplier B, and Supplier C—based on their Certificates of Analysis (CoA).

This comparison focuses on critical quality attributes such as purity, water content, and the presence of impurities, which can significantly impact experimental outcomes and the safety profile of a final drug product. The data presented is based on typical specifications for a high-purity grade chemical.

Quantitative Data Comparison

The following table summarizes the key analytical data from the CoAs of the three suppliers. This allows for a direct comparison of the product specifications.

Parameter	Supplier A	Supplier B	Supplier C	Test Method
Purity (by GC)	≥ 99.5%	≥ 99.0%	≥ 99.8%	Gas Chromatography
Water Content (by Karl Fischer)	≤ 0.05%	≤ 0.1%	≤ 0.02%	Karl Fischer Titration
Residual Solvents (Class 2)	Meets USP <467>	Meets USP <467>	Meets USP <467>	Headspace GC-MS
Heavy Metals (as Pb)	≤ 10 ppm	≤ 20 ppm	≤ 5 ppm	ICP-MS (USP <232>/<233>)
Appearance	Clear, colorless liquid	Clear, colorless liquid	Clear, colorless liquid	Visual Inspection
Identity (by IR)	Conforms to standard	Conforms to standard	Conforms to standard	Infrared Spectroscopy

Experimental Protocols

Detailed methodologies are crucial for understanding the basis of the CoA data. Below are the standard experimental protocols for the key tests cited.

1. Purity by Gas Chromatography (GC)

- Principle: This method separates volatile compounds in a mixture. The sample is vaporized and injected into a chromatographic column. Components are separated based on their affinity for the stationary phase and their boiling points.[\[1\]](#)[\[2\]](#)[\[3\]](#) A detector measures the quantity of each component as it elutes from the column.[\[2\]](#)
- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium or Nitrogen.[\[3\]](#)

- Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.
- Injector and Detector Temperature: 250°C.
- Injection Volume: 1 µL.
- Quantification: The percentage purity is calculated based on the area of the **2,5-Dimethyl-3-hexanol** peak relative to the total area of all peaks in the chromatogram.[\[1\]](#)

2. Water Content by Karl Fischer Titration

- Principle: This technique is a highly specific method for determining water content.[\[4\]](#)[\[5\]](#) The Karl Fischer reagent, which contains iodine, reacts stoichiometrically with water.[\[4\]](#)[\[6\]](#) The endpoint of the titration is detected potentiometrically.[\[4\]](#)
- Instrumentation: Karl Fischer titrator (volumetric or coulometric).[\[5\]](#)[\[6\]](#)
- Reagent: Hydranal-Composite 5 or equivalent.
- Sample Preparation: A known weight of the **2,5-Dimethyl-3-hexanol** sample is accurately transferred into the titration vessel containing a suitable solvent like methanol.[\[4\]](#)[\[7\]](#)
- Procedure: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The volume of reagent consumed is used to calculate the water content.[\[4\]](#)

3. Residual Solvents Analysis (USP <467>)

- Principle: The United States Pharmacopeia (USP) chapter <467> outlines procedures for identifying and quantifying residual solvents in pharmaceutical products.[\[8\]](#)[\[9\]](#)[\[10\]](#) The method typically involves headspace gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (FID).[\[9\]](#)
- Instrumentation: Headspace GC-MS or GC-FID system.[\[11\]](#)
- Procedure: A sample of **2,5-Dimethyl-3-hexanol** is placed in a sealed vial and heated to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then

injected into the GC. The method is designed to detect and quantify solvents classified by their toxicity.[8][9][10]

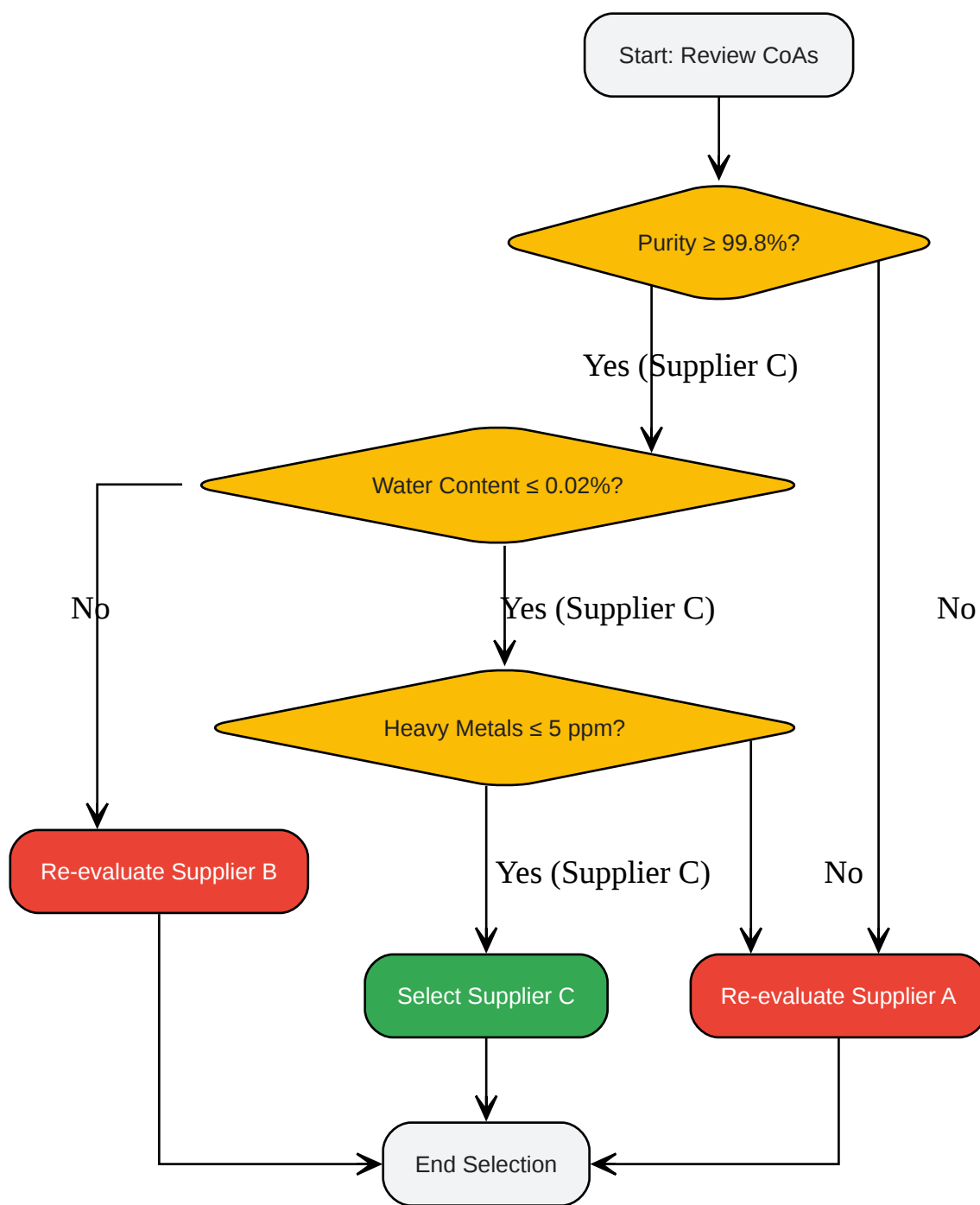
4. Heavy Metals Analysis (USP <232>/<233>)

- Principle: Modern methods for elemental impurities, as described in USP chapters <232> and <233>, have replaced older colorimetric tests.[12][13][14] These new standards require the use of advanced techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) for greater accuracy and sensitivity. [13][14][15][16]
- Instrumentation: ICP-MS or ICP-OES.
- Sample Preparation: The **2,5-Dimethyl-3-hexanol** sample is typically digested using a closed-vessel microwave system with a suitable acid, such as nitric acid, to bring the metals into solution.[14][15]
- Procedure: The digested sample is introduced into the plasma, which atomizes and ionizes the elements. The mass spectrometer or optical detector then measures the concentration of each elemental impurity.

Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a supplier based on the provided CoA data. The decision-making process prioritizes the most critical quality attributes for pharmaceutical research and development.

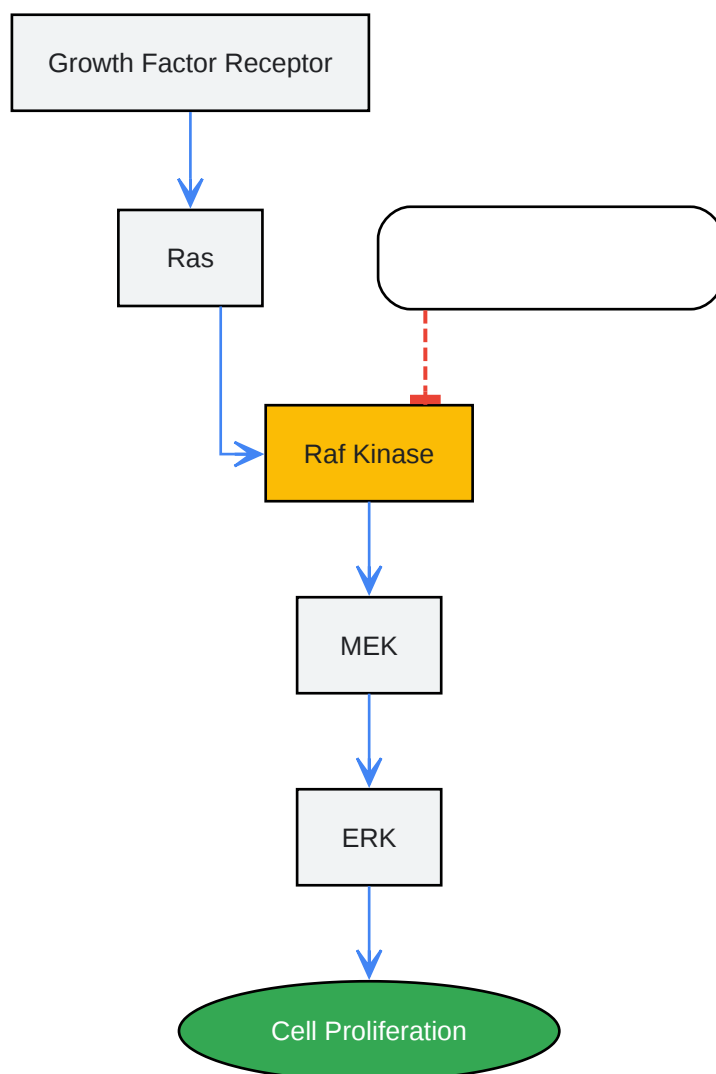


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Caption: Workflow for selecting a **2,5-Dimethyl-3-hexanol** supplier.

Hypothetical Signaling Pathway Involvement

While **2,5-Dimethyl-3-hexanol** is a simple alcohol, its derivatives could potentially be investigated as modulators of cellular signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of this compound inhibits a key kinase in a cancer-related pathway.



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Caption: Hypothetical inhibition of the Raf-MEK-ERK pathway.

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